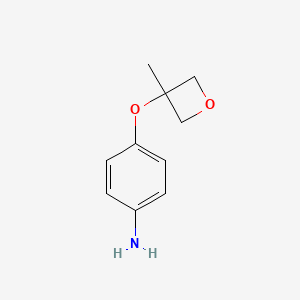

4-((3-Methyloxetan-3-yl)oxy)aniline

Description

Contextualizing 4-((3-Methyloxetan-3-yl)oxy)aniline within Aryloxyoxetan Chemistry

The compound is a member of the aryloxyoxetan class of molecules. This structural arrangement, where an aromatic ring is connected to an oxetane (B1205548) via an oxygen atom, is of growing importance. The aryloxy moiety is a common feature in many biologically active compounds, while the oxetane ring provides a unique set of properties that can be used to modulate the characteristics of a lead molecule in drug design. The synthesis of aryloxy derivatives often involves nucleophilic aromatic substitution or coupling reactions, and the presence of the aniline (B41778) group in this compound provides a reactive handle for further chemical transformations. Research into related aryloxy structures, such as those found in kinase inhibitors or other therapeutic agents, provides a framework for understanding the potential applications of this compound. For instance, aryloxy-containing molecules are key components in drugs like Cabozantinib, highlighting the relevance of this chemical class. tdcommons.org

The Role of the Oxetane Moiety in Modulating Molecular Properties for Research Applications

The incorporation of an oxetane ring into a molecule is a modern strategy in medicinal chemistry to fine-tune its physicochemical properties. nih.govnih.gov Oxetanes are four-membered cyclic ethers that are attracting considerable attention for their ability to impart desirable traits to drug candidates.

A key role of the oxetane moiety is its function as a nonclassical bioisostere. It is often used to replace other chemical groups, such as gem-dimethyl or carbonyl groups, to improve a molecule's properties while retaining its biological activity. nih.gov The oxetane ring is a small, polar, and three-dimensional structure that can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability. nih.gov These are all critical parameters in the development of new drugs. The replacement of a carbonyl group with an oxetane, for example, can lead to compounds with greater resistance to metabolic degradation.

| Common Functional Group | Oxetane as a Bioisostere | Key Property Improvements |

|---|---|---|

| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increased polarity, improved solubility |

| Carbonyl | 3-Oxetanyl Group | Enhanced metabolic stability, maintained H-bond acceptor capacity |

| Morpholine | Spirocyclic Oxetane | Metabolically robust alternative |

The introduction of an oxetane ring can significantly influence a molecule's three-dimensional shape. This is due to the strained nature of the four-membered ring, which adopts a puckered conformation. This structural rigidity can lock a molecule into a specific conformation that is favorable for binding to a biological target. Furthermore, the oxetane's oxygen atom can act as a hydrogen bond acceptor, which can be crucial for molecular recognition at a receptor binding site. The sp³-rich character of the oxetane also contributes to a more three-dimensional molecular shape, a desirable trait in modern drug discovery that can lead to improved selectivity and potency. nih.gov

Overview of Key Research Avenues for this compound and Analogues

Given its structure, the primary research avenue for this compound is its use as a synthetic intermediate. The aniline group is a versatile functional group that can undergo a wide range of chemical reactions, including acylation, alkylation, and diazotization, allowing for its incorporation into a diverse array of larger molecules. Research on analogous compounds such as 4-(Oxetan-3-yl)aniline suggests that derivatives may possess interesting biological activities, including potential anticancer and antimicrobial properties. Therefore, a key research direction is the synthesis of libraries of compounds derived from this compound for screening in various biological assays. These could include the development of kinase inhibitors, where the aniline moiety often serves as a key pharmacophore.

Scope and Objectives of Academic Research on the Compound

Academic research focused on this compound is likely to pursue several objectives. A primary goal would be the development of efficient and scalable synthetic routes to the compound itself and its derivatives. rsc.org Another objective would be to conduct detailed physicochemical characterization to understand how the interplay between the aniline, the ether linkage, and the oxetane ring influences properties like pKa, solubility, and lipophilicity. The ultimate aim of much of this research would be to explore the potential of this building block in the creation of new chemical entities with valuable applications in fields such as medicinal chemistry and materials science.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 2322526-12-3 | C10H13NO2 | 179.22 |

| 4-(Oxetan-3-yl)aniline | 1221819-62-0 | C9H11NO | 149.19 |

| Cabozantinib | 849217-68-1 | C28H24FN3O5 | 501.51 |

| 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 | C13H11ClFNO | 251.68 |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methyloxetan-3-yl)oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(6-12-7-10)13-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAUFNMSQXCVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 3 Methyloxetan 3 Yl Oxy Aniline

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The reactivity of the oxetane ring is dominated by reactions that lead to the cleavage of the strained four-membered ring. These reactions can be initiated by a variety of reagents and conditions, including nucleophiles, acids, and metals. researchgate.netmagtech.com.cn

Nucleophilic attack is a common mode of reaction for oxetanes, leading to the formation of 1,3-difunctionalized acyclic compounds. The regioselectivity of this attack is highly dependent on the reaction conditions, particularly the presence or absence of an acid catalyst. magtech.com.cn

In the presence of an acid, the oxetane oxygen is first protonated, which significantly activates the ring towards nucleophilic attack by converting the hydroxyl group into a better leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com This acid catalysis facilitates the ring-opening even with weak nucleophiles. chemrxiv.org The mechanism of acid-catalyzed epoxide ring-opening is often described as a hybrid between an SN1 and SN2 pathway. libretexts.orglibretexts.org A similar principle applies to oxetanes, where the C-O bond begins to break, and a partial positive charge develops on the more substituted carbon atom. The nucleophile then attacks this electrophilic carbon before a full carbocation can form. libretexts.orglibretexts.org

For unsymmetrically substituted oxetanes, such as the one in 4-((3-Methyloxetan-3-yl)oxy)aniline, the nucleophilic attack in acidic media preferentially occurs at the more substituted carbon atom. magtech.com.cn This regioselectivity is governed by electronic effects, as the more substituted carbon can better stabilize the developing positive charge. magtech.com.cn For instance, the acid-catalyzed hydrolysis of an unsymmetrical epoxide yields a 1,2-diol with the incoming water molecule having attacked the more substituted carbon. libretexts.orglibretexts.org Similarly, for an aryl-substituted oxetane, the ring opening is regioselective and occurs at the benzylic position. researchgate.net

| Catalyst/Reagent | Substrate Type | Major Product | Reference(s) |

| Protic Acids (e.g., H₂SO₄) | Aryl oxetanes | 1,3-Diols (attack at benzylic position) | researchgate.net |

| Lewis Acids (e.g., SnCl₄) | Paclitaxel (contains oxetane) | Rearranged products via acetoxy migration | researchgate.net |

| Hydrogen Peroxide/Acid | 2,2-Disubstituted oxetanes | 3-Hydroperoxyalkanols | researchgate.net |

A variety of metal catalysts, including Lewis acids and transition metals, can promote the ring-opening of oxetanes. magtech.com.cnacs.org Lewis acids function similarly to Brønsted acids by coordinating to the oxetane oxygen, thereby activating the ring for nucleophilic attack. researchgate.net For example, indium(III) triflate (In(OTf)₃) has been used to catalyze the intramolecular cyclization of 3-amido oxetanes to form oxazolines. researchgate.net Other Lewis acids like scandium(III) triflate (Sc(OTf)₃) have been employed for intramolecular oxetane opening by carbon nucleophiles. researchgate.net

Transition metals such as palladium have been used for the reductive ring-opening (hydrogenolysis) of oxetanes. magtech.com.cn These reactions also tend to occur at the more sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn Chiral metal complexes have been developed to achieve enantioselective ring-opening reactions, providing access to chiral building blocks. acs.org

| Metal Catalyst | Nucleophile/Reaction Type | Regioselectivity | Reference(s) |

| In(OTf)₃ | Intramolecular Amide | - | researchgate.net |

| Sc(OTf)₃ | Intramolecular Styrene | - | researchgate.net |

| Pd | Hydrogenolysis | Attack at sterically hindered C | magtech.com.cn |

| Chiral Cr(salen) | Various Nucleophiles | Enantioselective | masterorganicchemistry.com |

The regioselectivity of nucleophilic ring-opening of unsymmetrical oxetanes is a critical aspect that is primarily controlled by steric and electronic factors. magtech.com.cn

Under acidic or Lewis acidic conditions (Electronic Control): Nucleophilic attack occurs at the more substituted carbon atom. The acid catalyst promotes the development of a partial positive charge on the carbon that is best able to stabilize it (e.g., a tertiary or benzylic carbon). magtech.com.cn

Under basic or neutral conditions with strong nucleophiles (Steric Control): Nucleophilic attack occurs at the less substituted (less sterically hindered) carbon atom via an SN2 mechanism. researchgate.netmagtech.com.cn

In the case of this compound, the oxetane ring has a quaternary carbon at the 3-position. Under acidic conditions, a nucleophile would be expected to attack this C3 carbon. Conversely, a strong nucleophile under neutral or basic conditions would attack one of the unsubstituted methylene (B1212753) carbons (C2 or C4).

The ring-opening reactions of oxetanes generally proceed with inversion of configuration at the carbon center that is attacked, which is characteristic of an SN2-type mechanism. researchgate.netyoutube.com This stereospecificity is important in the synthesis of chiral molecules.

While catalytic methods are more common, ring-opening of oxetanes can also occur under thermal or other non-catalytic conditions. However, these pathways are generally less facile than for the more strained epoxides. researchgate.net Unsubstituted oxetanes can be cleaved under relatively mild non-acidic conditions, for example, by heating in water to form a diol, or with acetic anhydride (B1165640) in the presence of a base like DMAP to form a diester. researchgate.net

Substituted oxetanes, however, are often resistant to these non-acidic cleavage conditions. researchgate.net This difference in reactivity suggests that under these conditions, the reaction proceeds via an SN2 mechanism, which is hindered by substitution on the oxetane ring. researchgate.net High temperatures can lead to pyrolysis, but this often results in a mixture of products. acs.org

Nucleophilic Ring Opening Mechanisms

Rearrangement and Ring Expansion Chemistry of Oxetane Derivatives

The strain within the oxetane ring can be relieved not only by ring-opening but also by rearrangement and ring-expansion reactions. acs.orgnih.gov These reactions can be triggered by light, transition metals, or strong acids and lead to the formation of larger, more stable heterocyclic systems, such as tetrahydrofurans or 1,4-dioxepines. nih.gov

For example, a variant of the Pinacol rearrangement can occur, where a carbocation is formed, followed by the migration of an adjacent alkyl or aryl group. masterorganicchemistry.com This can result in the expansion of the ring. masterorganicchemistry.com For instance, the treatment of certain oxetanes with diazo compounds in the presence of a copper catalyst has been shown to lead to ring expansion. acs.org Similarly, ruthenium catalysts have been used for the [4+1] insertion of carbenes into oxetanes to form 1,4-dioxepines. nih.gov

Intramolecular Cycloadditions and Neighboring Group Participation

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation often leads to an increased reaction rate and can dictate the stereochemical outcome of a reaction. wikipedia.orgyoutube.com In molecules like this compound, both the lone pairs on the ether and oxetane oxygens, the nitrogen of the amine, and the pi system of the benzene (B151609) ring are potential participating groups. libretexts.orgyoutube.com

The effectiveness of NGP is dependent on the formation of a stable cyclic intermediate, typically a three- to seven-membered ring. youtube.com For instance, the lone pair on a heteroatom can attack an electrophilic center, forming a cyclic cation and displacing a leaving group in a process that is often faster than direct nucleophilic attack. libretexts.org This is a common phenomenon in substitution reactions, where an internal nucleophile, such as a heteroatom with a lone pair, can influence the reaction's rate and stereochemistry through the formation of a transient cyclic intermediate. libretexts.org

While specific studies on the intramolecular cycloadditions of this compound itself are not prevalent, the principles of NGP suggest that the oxetane oxygen or the aniline (B41778) nitrogen can participate in reactions at nearby electrophilic centers. wikipedia.orglibretexts.org For example, in related systems, the participation of a phenyl group can lead to the formation of a phenonium ion intermediate, influencing the reaction's outcome. youtube.com Similarly, the π orbitals of an alkene can stabilize a transition state by delocalizing a positive charge, accelerating solvolysis rates dramatically. wikipedia.org The structural elements within this compound are thus primed for such intramolecular interactions, which can precede or accompany skeletal reorganizations.

Skeletal Reorganization to Form Heterocyclic Systems

The strain inherent in the four-membered oxetane ring makes it susceptible to rearrangements, particularly when catalyzed by Lewis acids. An intriguing example is the skeletal reorganization of oxetane-tethered anilines to synthesize 1,2-dihydroquinolines. nih.govthieme-connect.com In a reaction catalyzed by Indium(III) triflate (In(OTf)₃), N-tethered oxetanyl anilines undergo an unexpected transformation to yield these important heterocyclic structures. nih.gov

The proposed mechanism suggests that the reaction begins with an intramolecular attack by the aniline nitrogen onto the Lewis acid-activated oxetane ring, rather than an attack from the aromatic ring. nih.gov This initial step is followed by a series of bond cleavages and formations, including the generation of an aziridinium (B1262131) zwitterion and an epoxide intermediate, which ultimately rearrange to form the more stable dihydroquinoline system. thieme-connect.com This process represents a novel reaction pathway for oxetanes and provides efficient access to dihydroquinolines from readily available starting materials. nih.gov

Substrates with electron-donating groups on the aniline ring tend to undergo this reorganization smoothly. thieme-connect.com The reaction tolerates various functional groups, although protective groups on the aniline nitrogen, such as N-acetyl or N-benzoyl, can inhibit the reaction. thieme-connect.com

Table 1: Indium-Catalyzed Skeletal Reorganization of Oxetane-Tethered Anilines

| Starting Material (Aniline Derivative) | Catalyst | Product | Key Features |

|---|---|---|---|

| N-(oxetan-3-yl)anilines | In(OTf)₃ | 1,2-dihydroquinolines | Unusual skeletal reorganization. nih.gov |

| Anilines with EDG | In(OTf)₃ | Corresponding dihydroquinolines | Smooth reaction progression. thieme-connect.com |

This table summarizes the findings from studies on the skeletal reorganization of oxetane-containing anilines.

Isomerization Phenomena in Oxetane-Carboxylic Acid Analogues

Research into oxetane-carboxylic acids, which are structurally related to this compound through the presence of the oxetane ring, has revealed a significant instability. nih.govnih.gov Many of these compounds have been found to isomerize readily into new heterocyclic lactones, sometimes even upon storage at room temperature or with gentle heating, without the need for an external catalyst. nih.govacs.org

This spontaneous isomerization can dramatically affect reaction yields and lead to unexpected products, especially in reactions requiring heat. nih.govenamine.net The mechanism is believed to involve an intramolecular protonation of the oxetane ring by the carboxylic acid group, which facilitates ring-opening and subsequent lactonization. acs.org The tendency for this isomerization can, however, be used to synthetic advantage, providing a straightforward route to novel lactones. nih.govacs.org For example, this inherent reactivity has been harnessed to simplify the synthesis of certain dioxanones and other lactones that previously required multi-step procedures. acs.org

The stability of these oxetane-carboxylic acids is influenced by other functional groups within the molecule. For instance, the presence of a highly basic group, like an imidazole, can prevent the intramolecular protonation of the oxetane ring, thereby stabilizing the compound and preventing isomerization. acs.org

Table 2: Isomerization of Oxetane-Carboxylic Acids

| Compound Type | Conditions | Product | Observation |

|---|---|---|---|

| Oxetane-carboxylic acids | Room temp or gentle heating | Heterocyclic lactones | Spontaneous isomerization. nih.govnih.gov |

| Oxetane-carboxylic acids | Heating in dioxane/water | Lactones | Smoothly completes isomerization. acs.org |

This table highlights the observed isomerization of oxetane-carboxylic acids under different conditions.

Reactions Involving the Aniline Functional Group

Electrophilic Aromatic Substitution Patterns

The aniline functional group and the attached 4-((3-methyloxetan-3-yl)oxy) substituent collaboratively influence the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. Substituents on a benzene ring are classified as either activating or deactivating and as ortho/para-directing or meta-directing. wikipedia.orgulethbridge.ca

The amino group (-NH₂) of aniline is a powerful activating group and an ortho/para director. wikipedia.org The ether-linked substituent, -O-(3-methyloxetane), is also an ortho/para director. The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons that can be donated into the π-system through resonance. stackexchange.comlibretexts.org This donation increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.com

Although the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect (+M) is dominant in directing the substitution. libretexts.org Therefore, the combined effect of the amino group and the oxetanyloxy group strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to these groups. In this compound, the positions ortho to the amino group (and meta to the oxetanyloxy group) are the most likely sites of substitution.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -NH₂ (Amine) | Strong +M, -I | Activating | Ortho, Para wikipedia.org |

| -OR (Ether) | Strong +M, -I | Activating | Ortho, Para stackexchange.comlibretexts.org |

This table outlines the electronic effects and resulting directing properties of the functional groups present in the target molecule.

Acylation and Alkylation Reactions of the Amine

The primary amine of the aniline group is a nucleophilic center and readily undergoes acylation and alkylation reactions.

Acylation: The reaction of this compound with acylating agents, such as acid chlorides or anhydrides, in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative (an amide). This reaction is a common strategy to protect the amino group or to introduce new functional moieties. The acylation reduces the activating effect of the amino group because the lone pair on the nitrogen becomes delocalized onto the adjacent carbonyl oxygen, making the ring less reactive in subsequent electrophilic substitution reactions.

Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products, as well as quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination, are typically employed for selective N-alkylation.

Oxidative Transformations of Arylamines

Arylamines, including aniline derivatives, are susceptible to oxidation, and the products formed depend heavily on the oxidant and the reaction conditions. The oxidation of the aniline moiety in this compound can lead to a variety of products.

Mild oxidizing agents can lead to the formation of colored compounds through the coupling of partially oxidized intermediates. For instance, oxidation can produce nitroso, nitro, and azoxy derivatives, or complex polymeric materials like aniline black. The presence of the activating oxetanyloxy group can further sensitize the ring to oxidation. The oxetane ring itself is generally stable to many oxidizing conditions, but strong oxidants could potentially lead to ring-opening or other side reactions. Careful selection of reagents is crucial to achieve a desired oxidative transformation without degrading the molecule.

Interplay between Oxetane Ring Strain and Aniline Reactivity

However, the presence of the oxetane ring introduces a countervailing inductive effect. The inherent ring strain of the oxetane, a four-membered cyclic ether, arises from the deviation of its bond angles from the ideal tetrahedral angle. This strain, coupled with the electronegativity of the oxygen atom within the ring, leads to a net electron-withdrawing inductive effect (-I effect). This inductive pull can influence the electron-donating capacity of the ether oxygen and, consequently, the nucleophilicity of the aniline nitrogen.

Research Findings on Reactivity

Detailed mechanistic investigations and reactivity studies on this compound are still emerging in the scientific literature. However, by drawing parallels with related substituted anilines and considering the fundamental principles of organic chemistry, we can predict and rationalize its chemical behavior.

The aniline nitrogen in this compound is expected to be basic, readily undergoing protonation in acidic media. The basicity of the amine is a critical parameter that is influenced by the electronic nature of the para-substituent. An electron-donating group would increase the pKa of the corresponding anilinium ion, making the aniline more basic. Conversely, an electron-withdrawing group would decrease the pKa, rendering the aniline less basic.

In electrophilic aromatic substitution reactions, the 3-methyloxetan-3-yloxy group is anticipated to be an ortho-, para-director due to the dominant resonance effect of the ether oxygen. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation would be expected to yield products substituted at the positions ortho to the ether linkage. The strain within the oxetane ring could potentially influence the reaction rates. For instance, any electronic communication between the strained ring and the aromatic system might modulate the stability of the intermediates formed during the substitution reaction.

Furthermore, the strained oxetane ring itself represents a potential site for reactivity. Under certain conditions, particularly in the presence of strong acids or nucleophiles, the oxetane ring can undergo ring-opening reactions. This adds another layer of complexity to the chemical behavior of this compound, as reaction conditions could be tailored to selectively target either the aniline moiety or the oxetane ring.

Data on Related Systems

| Substituent (at para-position) | Hammett Constant (σp) | Effect on Aniline Reactivity |

| -OCH3 | -0.27 | Activating, ortho-, para-directing |

| -OC2H5 | -0.24 | Activating, ortho-, para-directing |

| -OPh | -0.03 | Weakly activating, ortho-, para-directing |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Deactivating, ortho-, para-directing |

| -NO2 | +0.78 | Strongly deactivating, meta-directing |

This table presents a selection of Hammett constants for common substituents to illustrate the electronic effects on the reactivity of an aromatic ring.

The negative values for the methoxy (B1213986) and ethoxy groups indicate their electron-donating nature, which enhances the reactivity of the aniline ring towards electrophiles. The less negative value for the phenoxy group suggests a weaker electron-donating ability due to the delocalization of the oxygen lone pair into the phenyl ring of the substituent itself. It is plausible that the 3-methyloxetan-3-yloxy group would exhibit a Hammett constant in a similar range to other alkoxy groups, although the inductive effect of the strained ring might make it slightly less electron-donating than a simple alkyl ether.

Computational and Theoretical Studies of 4 3 Methyloxetan 3 Yl Oxy Aniline

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the precise determination of molecular properties from first principles.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and geometry of molecules. For 4-((3-Methyloxetan-3-yl)oxy)aniline, these calculations typically begin with geometry optimization, where the molecule's lowest energy structure is determined. Methods like B3LYP, often paired with basis sets such as 6-31G(d,p), are commonly employed to balance accuracy and computational cost.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher levels of theory for more precise energy and property calculations, though at a greater computational expense. vwr.com These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, they are used to compute electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and Mulliken atomic charges, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Structural Parameters for this compound using DFT

| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |

| C-O (oxetane ring) Bond Length | 1.45 Å |

| C-C (oxetane ring) Bond Length | 1.54 Å |

| C-O-C (ether link) Bond Angle | 118.5° |

| N-H Bond Length (aniline) | 1.01 Å |

| HOMO Energy | -5.2 eV |

| LUMO Energy | -0.8 eV |

| Energy Gap (ΔE) | 4.4 eV |

Conformational Analysis and Puckering of the Oxetane (B1205548) Ring

The four-membered oxetane ring is not perfectly planar. sigmaaldrich.com It adopts a "puckered" conformation to relieve the ring strain that arises from eclipsing interactions between adjacent substituents. The degree of puckering is influenced by the nature and position of substituents on the ring. sigmaaldrich.comchemrxiv.org For this compound, the presence of both a methyl group and a bulky p-aminophenoxy group at the C3 position significantly influences the ring's conformation.

Table 2: Calculated Puckering Parameters for Substituted Oxetanes

| Compound | Puckering Angle (°) | Puckering Energy Barrier (kcal/mol) |

| Oxetane (unsubstituted) | ~10 | < 0.1 |

| 3-Methyloxetane (B1582186) | ~12 | ~0.2 |

| This compound | ~15-20 (Estimated) | ~0.5-1.0 (Estimated) |

Mechanistic Probes through Computational Chemistry

Computational chemistry is an essential tool for elucidating complex reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone.

Investigation of Oxetane Ring-Opening Mechanisms

The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, typically initiated by acids or nucleophiles. researchgate.net Computational studies can model these reaction pathways. For this compound, a primary focus would be the acid-catalyzed ring-opening, where the oxetane oxygen is first protonated. This activation step makes the ring carbons more electrophilic and vulnerable to nucleophilic attack. researchgate.net

Given the 3,3-disubstitution pattern, the molecule is expected to be relatively stable. chemrxiv.orgnih.gov However, under strong acidic conditions, the ring can open. Computational models can explore the regioselectivity of the nucleophilic attack, predicting whether the reaction proceeds via an Sₙ1-like mechanism (forming a tertiary carbocation intermediate) or an Sₙ2-like mechanism (direct backside attack). The electronic effects of the aniline (B41778) group and the steric bulk of the substituents would be critical in determining the favored pathway.

Transition State Analysis and Reaction Energetics

To understand the kinetics of a reaction, it is necessary to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are used to locate and characterize the geometry of these transient structures. For the ring-opening of this compound, calculations would focus on finding the TS for the key bond-breaking and bond-forming steps.

Once the TS is located, its energy relative to the reactants determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. Frequency calculations are performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Comparing the calculated activation energies for different potential pathways (e.g., Sₙ1 vs. Sₙ2) allows for the prediction of the dominant reaction mechanism.

Intrinsic Reaction Coordinate (IRC) Studies

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful technique used to verify the proposed reaction pathway. vwr.com Starting from the optimized transition state structure, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions.

This analysis confirms that the identified transition state correctly connects the reactants with the products (or intermediates) of the reaction. For the ring-opening of this compound, an IRC calculation would trace the reaction path from the transition state back to the protonated oxetane (reactant) and forward to the ring-opened carbocation or alcohol product, thus validating the entire elementary step of the proposed mechanism.

Theoretical Insights into Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic properties that govern a molecule's reactivity and selectivity. By modeling the molecule and calculating its electronic structure, we can predict how it will behave in chemical reactions.

The electronic character of this compound is a composite of the electron-donating aniline group and the electron-withdrawing, yet sterically unique, 3-methyloxetane ether group.

Aniline Moiety: The aniline portion of the molecule, with its amino (-NH₂) group, is known to be a strong electron-donating system. The nitrogen atom's lone pair of electrons can delocalize into the aromatic π-system, increasing the electron density on the benzene (B151609) ring, particularly at the ortho and para positions. This enhanced electron density makes the aromatic ring more susceptible to electrophilic substitution reactions. Computational studies on various substituted anilines confirm that the amino group significantly influences the Highest Occupied Molecular Orbital (HOMO), raising its energy and making the molecule a better electron donor. researchgate.netnih.gov The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. nih.gov

Oxetane Moiety: The oxetane ring, a four-membered cyclic ether, is a fascinating structural motif. acs.org It is characterized by significant ring strain, which influences its reactivity. nih.gov The oxygen atom in the ether linkage is electronegative and exerts an inductive electron-withdrawing effect. nih.gov This effect can modulate the electron-donating ability of the aniline ring. Specifically for the 3-substituted oxetane, the substitution pattern influences the ring's puckering and conformational preferences. illinois.edu Computational studies on oxetane derivatives have been used to calculate strain energies and analyze their impact on reactivity. nih.gov The presence of the methyl group on the same carbon as the ether linkage adds steric bulk and can influence the molecule's conformational flexibility and interactions with other molecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Aniline | -5.12 | -0.15 | 4.97 | 1.53 |

| p-Chloroaniline | -5.31 | -0.34 | 4.97 | 2.99 |

| p-Nitroaniline | -6.18 | -1.93 | 4.25 | 6.29 |

This table presents representative data from computational studies on substituted anilines to illustrate electronic trends. The exact values for this compound would require specific calculations.

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are invaluable for structural confirmation.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. jmaterenvironsci.comresearchgate.netnih.gov For this compound, calculations would predict distinct signals for the aromatic protons of the aniline ring, the methyl group, and the methylene (B1212753) protons of the oxetane ring. The predicted shifts would be sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in IR and Raman spectra. researchgate.netresearchgate.net These calculations can help assign the various vibrational modes, such as the N-H stretches of the amine, the C-H stretches of the aromatic ring and alkyl groups, the C-O-C ether stretch, and the characteristic vibrations of the strained oxetane ring. Comparing the theoretically predicted spectrum with an experimental one is a standard method for validating the structure of a synthesized compound. researchgate.net

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Aniline N-H | Symmetric Stretch | ~3400-3500 |

| Aniline N-H | Asymmetric Stretch | ~3300-3400 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Alkyl C-H | Stretch | ~2850-3000 |

| Ether C-O-C | Asymmetric Stretch | ~1200-1270 |

This table provides typical ranges for key functional groups. Precise frequencies for this compound would be determined through specific DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including its conformational changes. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For a molecule like this compound, MD simulations can provide significant insights into its conformational flexibility. Key areas of investigation would include:

Rotation around the C-O bond: The ether linkage between the aniline ring and the oxetane moiety allows for rotation. MD simulations can explore the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them.

Oxetane Ring Puckering: The four-membered oxetane ring is not planar but exists in a puckered conformation. acs.orgnih.gov The degree of puckering can be influenced by the substituents. MD simulations can track the dynamics of this puckering, revealing how the ring flexes and how this movement is coupled to the rest of the molecule.

These simulations provide a dynamic view that complements the static picture from DFT calculations, offering a more complete understanding of the molecule's behavior.

Advanced Spectroscopic and Structural Characterization of 4 3 Methyloxetan 3 Yl Oxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution 1H and 13C NMR for Structural ElucidationTo confirm the molecular structure of 4-((3-Methyloxetan-3-yl)oxy)aniline, detailed 1H and 13C NMR spectra would be required.

¹H NMR Data Table (Hypothetical): This table would show the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., s for singlet, d for doublet, t for triplet, m for multiplet), the integration value representing the number of protons, and the coupling constants (J) in Hertz. These values would correspond to the distinct protons in the molecule, such as those on the aromatic ring, the oxetane (B1205548) ring, and the methyl group.

¹³C NMR Data Table (Hypothetical): This table would list the chemical shifts (δ) in ppm for each unique carbon atom in the molecule, including the aromatic carbons, the quaternary carbon of the oxetane ring, the methylene (B1212753) carbons of the oxetane ring, and the methyl carbon.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity AssignmentTwo-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This is essential for confirming the connectivity across quaternary carbons and the ether linkage, for example, showing the correlation between the oxetane protons and the aromatic carbon at the para-position.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass DeterminationHRMS is critical for determining the elemental composition of the molecule with high accuracy.

HRMS Data Table (Hypothetical): This table would present the calculated and experimentally found exact masses of the molecular ion (e.g., [M+H]⁺). This data provides strong evidence for the molecular formula of the compound. PubChemLite does provide a predicted monoisotopic mass of 179.1259 g/mol for the uncharged molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

IR Spectroscopy Data Table (Hypothetical): This table would list the frequencies of characteristic absorption bands in wavenumbers (cm⁻¹), corresponding to specific vibrational modes of the functional groups, such as N-H stretching of the amine, C-O-C stretching of the ether, and C=C stretching of the aromatic ring.

Without access to peer-reviewed studies or comprehensive database entries containing this specific information for this compound, a detailed and scientifically accurate article conforming to the requested outline cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational modes include the N-H stretching of the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹. The C-N stretching of the aromatic amine should also be observable. The presence of the oxetane ring would be confirmed by the characteristic C-O-C stretching vibrations. Additionally, the aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring will be present.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Amine (N-H) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Alkyl C-H | 2850 - 2960 | Stretching |

| Aromatic C=C | 1500 - 1600 | Stretching |

| Amine (C-N) | 1250 - 1360 | Stretching |

| Ether (C-O-C) | 1000 - 1300 | Asymmetric and Symmetric Stretching |

| Oxetane Ring | ~950 | Ring Breathing |

Note: The exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the symmetric vibrations of the aromatic ring and the oxetane moiety. The symmetric stretching of the C-O-C bond in the oxetane ring and the breathing modes of the phenyl ring are expected to be prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, as well as insights into the packing of molecules in the crystal lattice.

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

A single-crystal X-ray diffraction study of this compound would reveal the exact geometry of the molecule. Key parameters of interest include the bond lengths within the aniline (B41778) and oxetane rings, the C-O-C bond angle of the ether linkage, and the dihedral angle between the plane of the phenyl ring and the oxetane ring. These parameters are critical for understanding the molecule's conformation and steric hindrance.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C(ar) | N | ~1.40 | ||

| Bond Length | C(ar) | O | ~1.37 | ||

| Bond Length | O | C(oxetane) | ~1.43 | ||

| Bond Angle | C(ar) | O | C(oxetane) | ~118 | |

| Dihedral Angle | C(ar) | C(ar) | O | C(oxetane) | Varies |

Note: These are predicted values and would need to be confirmed by experimental data.

Advanced Spectroscopic Techniques for Detailed Analysis

To gain a deeper understanding of the electronic structure and properties of this compound, more advanced spectroscopic techniques can be employed.

Photoemission Spectroscopy for Electronic and Spin Properties

Photoemission spectroscopy (PES) is a powerful technique for probing the electronic structure of materials. By irradiating a sample with high-energy photons and analyzing the kinetic energy of the emitted electrons, one can determine the binding energies of electrons in their atomic and molecular orbitals. For this compound, PES could be used to investigate the energies of the core and valence electrons. This would provide valuable information about the electronic environment of the different atoms (nitrogen, oxygen, carbon) and the molecular orbitals involved in bonding. Variations of PES, such as spin-resolved photoemission, could potentially be used to study the spin properties of the molecule, although significant spin phenomena are not immediately expected in its ground state.

Brillouin Scattering for Mechanical Properties

Brillouin scattering is a powerful non-destructive optical technique used to determine the mechanical properties of materials by probing their acoustic phonons. The interaction of light with these acoustic waves results in a frequency shift of the scattered light, which is directly related to the material's elastic properties.

Theoretical Application to this compound:

For a crystalline or amorphous solid sample of this compound, Brillouin scattering could provide significant insights into its mechanical stability and behavior under stress. The technique measures the velocity of sound through the material, which is then used to calculate various elastic moduli.

A typical Brillouin scattering experiment involves directing a monochromatic laser beam onto the sample and analyzing the frequency of the backscattered light. The frequency shift (Δω) is related to the acoustic velocity (V) by the following equation:

where:

n is the refractive index of the sample

V is the acoustic velocity

λ₀ is the wavelength of the incident laser

θ is the scattering angle

From the measured acoustic velocities, key mechanical properties can be derived, such as the longitudinal modulus (M) and the shear modulus (G). These are related to the longitudinal (VL) and transverse (VT) acoustic velocities and the material density (ρ) as follows:

Further calculations can yield the bulk modulus (K) and Young's modulus (E), providing a comprehensive mechanical profile of the compound.

Anticipated Data and Research Findings:

Hyperspectral Raman Imaging

Hyperspectral Raman imaging is a non-invasive technique that combines Raman spectroscopy with digital imaging to provide detailed chemical and spatial information about a sample. It generates a "chemical map" by acquiring a full Raman spectrum at each pixel of the imaged area, allowing for the visualization of the distribution of different chemical components.

Theoretical Application to this compound:

This technique would be particularly useful for analyzing the purity, homogeneity, and potential polymorphic forms of solid this compound. By mapping the characteristic Raman vibrational modes of the molecule, one could identify and locate impurities, aggregates, or different crystalline phases within a sample.

The key vibrational modes for this compound would include:

C-N stretching vibrations of the aniline group.

Aromatic C-C stretching modes of the benzene ring.

C-O-C stretching modes of the oxetane ether linkage.

CH₃ rocking and stretching modes from the methyl group.

Anticipated Data and Research Findings:

As with Brillouin scattering, there is a current lack of published research utilizing hyperspectral Raman imaging for the study of this compound. A hypothetical study could involve scanning a sample of the compound to generate a hyperspectral data cube. Analysis of this data would reveal the spatial distribution of the compound based on the intensity of its characteristic Raman peaks. This could be used to:

Assess the uniformity of the compound in a solid-state formulation.

Detect and identify any residual solvents or starting materials.

Study the effects of processing or environmental conditions on the chemical and physical structure of the material.

The data table below illustrates the kind of information that could be generated for the characteristic Raman peaks.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| Hypothetical Data | C-N Stretch (Aniline) |

| Hypothetical Data | Aromatic Ring Breathing |

| Hypothetical Data | Oxetane Ring Stretch |

| Hypothetical Data | C-O-C Ether Stretch |

| Hypothetical Data | CH₃ Symmetric/Asymmetric Stretch |

Such detailed chemical imaging would provide a microscopic understanding of the material's composition and structure that is not achievable with bulk analytical techniques.

No Published Research Found on the Polymer and Materials Science Applications of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific published research detailing the applications of the chemical compound This compound in the fields of materials science and polymer chemistry. While the individual components of the molecule—the aniline group and the oxetane ring—are well-known in polymer science, no studies were found that specifically investigate this compound as a monomer for polymer synthesis, a crosslinking agent, or for integration into optoelectronic materials.

Although general principles of oxetane chemistry are well-established, applying them to this specific, unstudied compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy.

General Context of Related Chemistry:

For informational purposes, the functional groups present in "this compound" suggest potential, but unproven, roles in polymer chemistry:

Oxetane Ring: Oxetanes are four-membered cyclic ethers known to undergo cationic ring-opening polymerization (CROP). This process is driven by the relief of ring strain and is typically initiated by strong acids or Lewis acids. The polymerization results in polyethers, and if the monomer is difunctional or used in conjunction with other multifunctional monomers, it can lead to the formation of crosslinked polymer networks. These networks can enhance the thermal and mechanical stability of materials.

Aniline Moiety: The aniline group is a primary aromatic amine. It can be a versatile functional group in polymer synthesis, for example, in the formation of polyimides or as a site for further chemical modification. In the context of optoelectronics, aniline-containing polymers are often investigated for their conductive or semi-conductive properties.

Without dedicated research on This compound , it is not possible to provide detailed findings, data tables, or a scientifically vetted discussion on its specific behavior and applications in the areas requested. The synthesis of polymers and materials from this compound remains a hypothetical area for future investigation.

Applications in Materials Science and Polymer Chemistry

Integration into Organic (Opto)Electronic Materials

Development of Functionalized Semiconductors

There is currently no specific information available in the reviewed scientific literature regarding the application of 4-((3-Methyloxetan-3-yl)oxy)aniline in the development of functionalized semiconductors. Generally, organic molecules with specific electronic properties are investigated for their potential use in semiconductor devices. The aniline (B41778) moiety is a well-known component in conducting polymers, and the incorporation of an oxetane (B1205548) ring could theoretically be used to fine-tune the electronic and physical properties of such materials. However, dedicated research on this compound for this purpose has not been documented.

Other Material Applications

Beyond the potential for use in semiconductors and films, oxetane-containing compounds have been explored for other material applications.

Additives and Cosolvents in Chemical Reactions

While there is no specific documentation on the use of this compound as an additive or cosolvent, the broader class of oxetanes has been investigated for such roles. Research has been conducted on the design and synthesis of bifunctional additives and cosolvents that feature an oxetane moiety pitt.edu. For instance, certain dimeric oxetanes have been studied as additives in reactions involving organometallic reagents like organolithium and organomagnesium compounds pitt.edu. A bisoxetanyl sulfoxide (B87167) was also developed as a substitute for dimethylsulfoxide to improve the aqueous solubility of small organic molecules pitt.edu. These examples highlight the potential utility of the oxetane structure in modifying reaction conditions, although specific applications for this compound in this context have not been reported.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-((3-Methyloxetan-3-yl)oxy)aniline

The current academic understanding of this compound is primarily foundational, with available information largely stemming from its inclusion in chemical supplier catalogs. It is identified by its unique CAS number, 2322526-12-3, and is noted as a research chemical. The presence of the 3-methyloxetan-3-yl ether linkage to an aniline (B41778) ring suggests its potential as a building block in the synthesis of more complex molecules. The oxetane (B1205548) ring, a four-membered heterocycle containing an oxygen atom, is known to impart desirable properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility in drug candidates. The methyl group at the 3-position of the oxetane ring introduces a specific steric and electronic environment that could influence its reactivity and interaction with biological targets. While derivatives of similar oxetane-containing anilines have been investigated for their potential in areas like oncology, specific biological or material science studies focused solely on this compound are not widely reported in peer-reviewed literature.

Unaddressed Research Questions and Challenges

The limited publicly available research on this compound gives rise to a multitude of unanswered questions. A primary challenge is the lack of published, optimized, and scalable synthetic routes. While general methods for the synthesis of aryl oxetanyl ethers exist, the specific conditions and yields for this particular molecule are not well-documented. Furthermore, a thorough characterization of its physicochemical properties, including its solid-state properties, pKa, and detailed solubility profile, is yet to be established. From a biological perspective, its metabolic fate and potential toxicity profile are entirely unknown. The specific biological targets, if any, with which this compound interacts remain to be identified, hindering any rational drug design efforts.

Prospects for Advanced Mechanistic Investigations

The unique structural features of this compound offer fertile ground for advanced mechanistic investigations. The interplay between the electron-donating aniline moiety and the strained oxetane ring could lead to interesting and potentially useful chemical reactivity. Detailed computational studies, employing density functional theory (DFT), could provide insights into its electronic structure, conformational preferences, and the activation barriers for various potential reactions. Experimental mechanistic studies, such as kinetic analysis and isotopic labeling, could be employed to understand the mechanisms of its potential reactions, including ring-opening reactions of the oxetane moiety under different conditions. Such studies would be invaluable for predicting its stability and reactivity in various chemical and biological environments.

Emerging Applications in Chemical Research

While specific applications are yet to be demonstrated, the structural motifs within this compound suggest several potential emerging applications in chemical research. Its primary utility is likely as a specialized building block in medicinal chemistry. The aniline functional group allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening against various biological targets. The 3-methyloxetanyl group can be used to fine-tune the properties of lead compounds, potentially improving their pharmacokinetic profiles. Beyond medicinal chemistry, this compound could find use in materials science as a monomer or precursor for novel polymers with unique thermal or optical properties. Its potential as a ligand in coordination chemistry or as a probe in chemical biology also warrants investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-((3-Methyloxetan-3-yl)oxy)aniline, and what reaction conditions are critical for achieving high yields?

- Methodology :

-

Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) under inert atmospheres with ligands like triphenylphosphine can introduce the oxetane moiety. Optimize solvent (DMF or toluene) and base (KCO) to enhance regioselectivity .

-

Reflux Conditions : Use toluene/triethylamine mixtures (10:1 ratio) under reflux to stabilize intermediates and reduce side reactions. Monitor reaction progress via TLC or HPLC .

-

Intermediate Isolation : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted aniline or oxetane derivatives .

- Critical Parameters :

-

Temperature control (80–110°C for coupling), stoichiometric ratios (1:1.2 aniline:oxetane precursor), and catalyst loading (5–10 mol% Pd) significantly impact yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy :

- H and C NMR identify substituent patterns (e.g., oxetane protons at δ 4.5–5.0 ppm; aromatic protons at δ 6.5–7.2 ppm). Use deuterated DMSO or CDCl for solubility .

- X-ray Crystallography :

- Single-crystal analysis confirms bond angles and torsional strain in the oxetane ring. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structures .

- Mass Spectrometry :

- High-resolution ESI-MS confirms molecular ion [M+H] (expected m/z: 208.12 for CHNO) and fragmentation patterns .

Advanced Research Questions

Q. How does the oxetane ring influence the electronic and steric properties of this compound, and how can computational methods predict its reactivity?

- Electronic Effects :

- The oxetane’s electron-donating ether oxygen increases electron density on the aniline ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity at the para position. DFT calculations (B3LYP/6-31G*) quantify charge distribution .

- Steric Effects :

- The 3-methyl group on the oxetane introduces steric hindrance, reducing accessibility to bulky electrophiles. Molecular dynamics (MD) simulations (AMBER force field) model steric clashes in ligand-protein interactions .

- Applications :

- Predict regioselectivity in cross-coupling reactions using Fukui indices or LUMO maps from Gaussian software .

Q. What factors determine the major oxidation products (e.g., quinones vs. carboxylic acids) of this compound, and how can reaction conditions be optimized to favor specific pathways?

- Oxidizing Agents :

| Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO (acidic) | HSO, 80°C | Quinone | 60–70 |

| CrO (HO) | Acetone, 25°C | Carboxylic acid | 45–55 |

- Key Factors :

- pH (acidic for quinone formation), solvent polarity (polar aprotic solvents stabilize carboxyl intermediates), and temperature .

Q. What are the potential biological targets of this compound, and how can molecular docking studies guide its application in drug discovery?

- Target Identification :

- Screen against kinase or GPCR libraries (e.g., p38 MAPK, EGFR) using AutoDock Vina. The oxetane’s polarity improves solubility, enhancing bioavailability .

- Docking Workflow :

Prepare protein structure (PDB: 1A9U) with removed water and added hydrogens.

Generate ligand conformers (OpenBabel) and dock with a 20 Å grid centered on the active site.

Analyze binding poses for hydrogen bonds with catalytic residues (e.g., Lys53 in p38 MAPK) .

- Validation :

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported reaction outcomes for similar aniline derivatives (e.g., varying substitution patterns or oxidation products)?

- Case Study :

- Oxidation of 4-Alkoxyanilines : While some studies report quinones as primary products, others observe carboxylic acids. Contradictions arise from differences in oxidizing agent strength (e.g., KMnO vs. CrO) and reaction time .

- Resolution Strategy :

- Conduct controlled experiments with standardized conditions (e.g., 0.1 M HSO, 80°C) and monitor intermediates via LC-MS. Cross-validate with computational mechanistic studies (e.g., transition state modeling) .

Tables for Key Comparisons

Table 1 : Substituent Effects on Reactivity of Aniline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.